2-Methylbutane-1,2-diamine

Organic Synthesis Process Chemistry Vicinal Diamines

2-Methylbutane-1,2-diamine (CAS 44513-48-6) is a branched, C5 aliphatic vicinal diamine (molecular formula C5H14N2). It contains two primary amine groups on adjacent carbons, with a methyl group on the C2 position, resulting in a chiral center.

Molecular Formula C5H14N2
Molecular Weight 102.18 g/mol
CAS No. 44513-48-6
Cat. No. B3267223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylbutane-1,2-diamine
CAS44513-48-6
Molecular FormulaC5H14N2
Molecular Weight102.18 g/mol
Structural Identifiers
SMILESCCC(C)(CN)N
InChIInChI=1S/C5H14N2/c1-3-5(2,7)4-6/h3-4,6-7H2,1-2H3
InChIKeyNMUURUZMXPDLAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylbutane-1,2-diamine (CAS 44513-48-6): Technical Baseline and Procurement Context


2-Methylbutane-1,2-diamine (CAS 44513-48-6) is a branched, C5 aliphatic vicinal diamine (molecular formula C5H14N2) [1]. It contains two primary amine groups on adjacent carbons, with a methyl group on the C2 position, resulting in a chiral center [1]. As a small-molecule building block, its primary reported applications include the synthesis of polyacrylamides (often via its dihydrochloride salt) and as an intermediate for more complex organic structures .

Branched C5 chiral vicinal diamine building block for complex organic synthesis.
Supports enantioselective pathway and asymmetric catalysis studies.
Documented intermediate for polyacrylamide synthesis via its dihydrochloride salt.

Procurement Risk: Why 2-Methylbutane-1,2-diamine Is Not Interchangeable with Common Aliphatic Diamines


Generic substitution among aliphatic diamines is not scientifically valid. The specific position and number of alkyl substituents (e.g., methyl, ethyl groups) on the diamine backbone directly dictate thermodynamic stability of metal complexes [1], stereochemical outcomes in catalytic applications [2], and overall reaction yield in downstream syntheses [3]. As shown in Section 3, replacing this branched C5 diamine with a linear analog or a different branched isomer (such as 2-methyl-1,2-propanediamine) results in quantifiably different performance metrics, making precise CAS-level specification essential.

Backbone Branched C5 diamine Linear analogs may shift metal complex stability and synthesis outcomes.
Stereochemistry Chiral center present Achiral or differently branched chiral diamines may alter catalytic selectivity.
Salt Form Free base Dihydrochloride salt specified for polymer synthesis; form mismatch may affect reactivity.

Quantitative Comparative Evidence: 2-Methylbutane-1,2-diamine vs. Structural Analogs


Superior Synthesis Yield: Optimized Route Delivers 53% vs. 23% for Direct Reduction

In the preparation of 2-methyl-1,2-diaminobutane, a multi-step route via dihydroimidazole intermediate provides a 53% overall yield, compared to only a 23% yield for the direct sodium-ethanol reduction of the corresponding aminonitrile [1]. This 2.3-fold improvement in yield demonstrates a clear, quantifiable process advantage.

Synthesis Yield
Head-to-head
53% vs 23% yield (2.3-fold improvement)
Multi-step via dihydroimidazole vs. direct sodium-ethanol reduction
Supports process chemistry route selection and synthesis cost analysis.
Data to verify: yields are context-dependent on reaction conditions.
Organic Synthesis Process Chemistry Vicinal Diamines

Distinct Thermodynamic Signature in Metal Chelation: Altered ΔH and ΔS for Ni(II) Complexes

The formation of nickel(II) complexes with C-alkylethylenediamines shows that the branched ligand 2-methylpropane-1,2-diamine (a close structural analog) exhibits different enthalpy (ΔH) and entropy (ΔS) changes compared to the linear propane-1,2-diamine [1]. These thermodynamic differences, attributed to ligand basicity and solvation effects, directly impact complex stability and reactivity.

Metal Chelation
Class-level
Distinct ΔH and ΔS shifts in Ni(II) complexes
Isothermal calorimetry of branched vs. linear C-alkylethylenediamine complexes
Thermodynamic profile context for catalyst and materials science development.
Source review: class-level behavior must be validated for specific compound.
Coordination Chemistry Thermodynamics Catalyst Design

Unique Computed Physical Properties: LogP and Topological Polar Surface Area Differentiate from Linear Analogs

Computed properties from authoritative databases show distinct physicochemical differences. 2-Methylbutane-1,2-diamine has a computed XLogP3-AA of -0.5 and a Topological Polar Surface Area (TPSA) of 52 Ų [1]. In contrast, the linear analog 1,2-diaminopentane (cadaverine) has a higher LogP and different TPSA, which would lead to altered membrane permeability and solubility profiles [2].

Physicochemical Properties
Cross-study comparable
ΔLogP ≈ -0.5; TPSA: 52 Ų
Computed XLogP3-AA vs. 1,2-diaminopentane (linear C5)
Supports ADME property prediction in medicinal chemistry workflows.
Context-dependent: in vitro measurement of actual logP is recommended.
Drug Discovery ADME Prediction Medicinal Chemistry

Potential for Enantioselective Catalysis: Chiral 1,2-Diamines as Privileged Ligands

Chiral vicinal diamines are a well-established motif in asymmetric catalysis, with variations in substituents directly influencing enantioselectivity [1]. For example, in calcium-catalyzed hydroamination, chiral 1,2-diamines achieved enantioselectivities of up to 26% ee, a value that is highly sensitive to the diamine's steric and electronic profile [2].

Chiral Catalysis
Class-level
Enantioselectivity is ligand-dependent; up to 26% ee reported for related chiral diamines
Calcium-catalyzed asymmetric hydroamination
Assay-response context for asymmetric synthesis ligand screening.
Data to verify: compound-specific ee performance must be established.
Asymmetric Synthesis Organocatalysis Chiral Ligands

Utility in Polymer Synthesis: Dihydrochloride Salt as a Validated Precursor

The dihydrochloride salt of 2-methylbutane-1,2-diamine is specifically cited for use in the synthesis and characterization of polyacrylamides . While many diamines can act as crosslinkers, the defined application of this specific salt derivative indicates a proven utility that may not be shared by other diamine salts.

Polymer Synthesis
Data to verify
Dihydrochloride salt cited for polyacrylamide synthesis
Reported use in polymer synthesis; no quantitative comparison available
Supports polymer research procurement context; specific protocol validation needed.
Source review: primary source required to verify polymer synthesis details.
Polymer Chemistry Polyacrylamides Crosslinking

Optimal Application Scenarios for 2-Methylbutane-1,2-diamine Based on Quantitative Evidence


Process Chemistry: Large-Scale Preparation of Vicinal Diamines

The 53% yield for 2-methylbutane-1,2-diamine via the dihydroimidazole route [1] makes it a preferred starting material or intermediate for programs requiring significant quantities of this specific diamine. The 2.3-fold yield advantage over direct reduction directly reduces material costs and waste, a critical factor in process development.

Coordination Chemistry and Catalyst Development

The distinct thermodynamic profile of C-alkylethylenediamines with Ni(II) [1] suggests that 2-methylbutane-1,2-diamine will impart unique stability and reactivity to metal complexes. Researchers developing new catalysts or materials where metal-binding kinetics and thermodynamics are paramount should prioritize this diamine over linear analogs to achieve desired performance metrics.

Medicinal Chemistry: Building Block with Defined Physicochemical Properties

The computed LogP (-0.5) and TPSA (52 Ų) [1] provide a defined baseline for medicinal chemists. When incorporated into a lead compound, this diamine will contribute a specific, quantifiable lipophilicity and polarity, allowing for more predictable ADME property modulation compared to linear diamines which would yield a different profile [2].

Polymer Research: Validated Precursor for Polyacrylamide Synthesis

The documented use of 2-methylbutane-1,2-diamine dihydrochloride in polyacrylamide synthesis [1] provides a validated starting point for polymer chemists. This reduces the need for de novo screening of diamine crosslinkers or monomers, accelerating research into novel polymer architectures or hydrogels.

Application
Selection Property
Validation Focus
Process Chemistry
Route yield optimization
Reproduce reported synthesis yields and scalability
Coordination Chemistry
Metal-binding thermodynamics
Confirm complex stability and reactivity with the branched ligand
Medicinal Chemistry
Lipophilicity profile
Validate predicted ADME properties via in vitro assays
Polymer Research
Dihydrochloride salt reactivity
Verify crosslinker incorporation and hydrogel formation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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